molecular formula C8H13N3O3S B12279446 Tert-butyl 3-(methylthio)-1,2,4-oxadiazol-5-ylcarbamate

Tert-butyl 3-(methylthio)-1,2,4-oxadiazol-5-ylcarbamate

Cat. No.: B12279446
M. Wt: 231.27 g/mol
InChI Key: ODHWCFLRXNDELJ-UHFFFAOYSA-N
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Description

tert-Butyl3-(methylthio)-1,2,4-oxadiazol-5-ylcarbamate is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3-(methylthio)-1,2,4-oxadiazol-5-ylcarbamate typically involves the reaction of tert-butyl isocyanate with 3-(methylthio)-1,2,4-oxadiazole-5-carboxylic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of tert-butyl3-(methylthio)-1,2,4-oxadiazol-5-ylcarbamate can be scaled up by using larger reaction vessels and optimizing reaction conditions to improve yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl3-(methylthio)-1,2,4-oxadiazol-5-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

tert-Butyl3-(methylthio)-1,2,4-oxadiazol-5-ylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl3-(methylthio)-1,2,4-oxadiazol-5-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may interfere with the function of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylthiol: An organosulfur compound with a similar tert-butyl group but different functional groups.

    Metribuzin: A herbicide with a similar methylthio group and oxadiazole ring structure.

Uniqueness

tert-Butyl3-(methylthio)-1,2,4-oxadiazol-5-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H13N3O3S

Molecular Weight

231.27 g/mol

IUPAC Name

tert-butyl N-(3-methylsulfanyl-1,2,4-oxadiazol-5-yl)carbamate

InChI

InChI=1S/C8H13N3O3S/c1-8(2,3)13-7(12)10-5-9-6(15-4)11-14-5/h1-4H3,(H,9,10,11,12)

InChI Key

ODHWCFLRXNDELJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=NO1)SC

Origin of Product

United States

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